mollicellin F
Description
Structure
2D Structure
3D Structure
Properties
CAS No. |
68455-12-9 |
|---|---|
Molecular Formula |
C21H17ClO8 |
Molecular Weight |
432.8 g/mol |
IUPAC Name |
9-chloro-8,13-dihydroxy-2,2,5,10-tetramethyl-4,11-dioxo-3H-chromeno[6,7-b][1,4]benzodioxepine-7-carbaldehyde |
InChI |
InChI=1S/C21H17ClO8/c1-7-12-17(9(6-23)14(25)13(7)22)28-16-8(2)11-10(24)5-21(3,4)30-18(11)15(26)19(16)29-20(12)27/h6,25-26H,5H2,1-4H3 |
InChI Key |
BUWVABSQGVRXOI-UHFFFAOYSA-N |
SMILES |
CC1=C2C(=O)CC(OC2=C(C3=C1OC4=C(C(=C(C(=C4C(=O)O3)C)Cl)O)C=O)O)(C)C |
Canonical SMILES |
CC1=C2C(=O)CC(OC2=C(C3=C1OC4=C(C(=C(C(=C4C(=O)O3)C)Cl)O)C=O)O)(C)C |
Appearance |
Solid powder |
Other CAS No. |
68455-12-9 |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
Mollicellin F |
Origin of Product |
United States |
Origin and Isolation of Mollicellin F
Fungal Producers of Mollicellin F
The Chaetomium genus is a prolific source of various natural products, including depsidones like the mollicellins. nih.govnih.gov this compound has been identified in several Chaetomium species.
Chaetomium brasiliense: Endophytic Association and Isolation from Natural Habitats (e.g., Thai rice)
Chaetomium brasiliense is a significant fungal source of this compound. This endophytic fungus has been isolated from natural habitats, including the stems of Thai rice. clvaw-cdnwnd.comnih.govtandfonline.comresearchgate.net Phytochemical investigations on the biomass of C. brasiliense isolated from Thai rice have led to the isolation of this compound along with other depsidones. clvaw-cdnwnd.comtandfonline.comresearchgate.net
Other Chaetomium Species Implicated in Mollicellin Production (e.g., Chaetomium sp. Eef-10)
Beyond Chaetomium brasiliense, other Chaetomium species have also been reported to produce mollicellins. Chaetomium sp. Eef-10, an endophyte isolated from Eucalyptus exserta, has been shown to produce several depsidones, including new mollicellins (O-R) and known ones like mollicellin H and I. nih.govnih.govresearchgate.net While this compound was not explicitly mentioned as a product of Chaetomium sp. Eef-10 in the provided snippets, the species is recognized for its production of various mollicellins. nih.govnih.govresearchgate.net The genus Chaetomium as a whole is known to produce a range of mollicellins (A-N, and more recently O-R, V-Y). nih.govclvaw-cdnwnd.comnih.gov
Cultivation Strategies for this compound Production
The production of fungal metabolites like this compound often involves optimizing cultivation strategies to enhance yield.
Optimization of Fungal Fermentation Conditions for Metabolite Yield
Fungal fermentation is a common method for producing secondary metabolites. Optimization of fermentation conditions is crucial for maximizing metabolite yield. This can involve adjusting factors such as the culture medium composition (e.g., carbon source), fermentation time, temperature, pH, and aeration/agitation rates. nih.govthescipub.commdpi.com While specific optimization data for this compound production were not detailed in the provided snippets, general principles of fungal fermentation optimization apply. Studies on other fungal metabolites, like physcion (B1677767) from Aspergillus chevalieri, demonstrate the effectiveness of optimizing parameters such as initial pH, shaker speed, temperature, and glucose concentration to significantly increase yield. nih.gov
Elicitation and "One Strain-Many Compounds" (OSMAC) Approaches for Enhanced Biosynthesis
Elicitation and the "One Strain-Many Compounds" (OSMAC) approach are strategies used to induce or enhance the biosynthesis of secondary metabolites in fungi. researchgate.netmdpi.commdpi.comnih.gov The OSMAC method involves growing a single fungal strain under various culture conditions to activate silent gene clusters and produce a wider array of metabolites. mdpi.comnih.gov Elicitation can involve the addition of biotic or abiotic factors to the culture medium to trigger metabolic pathways. mdpi.com These approaches can potentially lead to increased yields or the production of novel mollicellins. researchgate.netmdpi.commdpi.comnih.gov
Extraction Methodologies from Fungal Biomass
Once the fungal fermentation is complete, this compound needs to be extracted from the fungal biomass. A common approach involves extracting the solid fermentation product with organic solvents. For instance, the solid fermentation product of Chaetomium sp. Eef-10 was extracted with methanol (B129727), and the resulting extract was then partitioned using solvents like petroleum ether, ethyl acetate (B1210297), and water. nih.govmdpi.com The fractions containing the target compounds are then typically subjected to further purification using conventional chromatographic techniques. nih.govmdpi.com Similarly, air-dried biomass of C. brasiliense has been ground and extracted successively with solvents such as n-hexane, ethyl acetate, and methanol to obtain crude extracts for further isolation of depsidones, including this compound. clvaw-cdnwnd.com
Solvent-Based Extraction Techniques (e.g., n-hexane, ethyl acetate)
Solvent extraction is a primary step in isolating secondary metabolites like this compound from fungal biomass or culture media. This process utilizes the differential solubility of compounds in various solvents to partition the desired metabolites. Common organic solvents employed in the extraction of mollicellins include ethyl acetate and petroleum ether. nih.gov For instance, the solid fermentation product of Chaetomium sp. Eef-10 was extracted with methanol, and the resulting extract was then partitioned into petroleum ether-, ethyl acetate-, and water-soluble fractions. nih.gov This indicates that this compound, being a depsidone (B1213741), is likely to be found in the less polar organic solvent fractions, such as ethyl acetate or petroleum ether. nih.gov Another study mentions the use of ethyl acetate for extracting secondary metabolites from the culture filtrate of Chaetomium globosum. cabidigitallibrary.org The extraction procedure often involves mixing the fungal culture or biomass with the solvent, shaking vigorously, and allowing the layers to separate before collecting the solvent containing the extracted compounds. cabidigitallibrary.org
Pre-processing of Fungal Cultures and Mycelia
Before solvent extraction, fungal cultures and mycelia often undergo pre-processing steps to facilitate the release and efficient extraction of intracellular and extracellular metabolites. This can involve cultivating the fungus on suitable media, such as potato dextrose agar (B569324) (PDA) or potato dextrose broth (PDB). nih.govcabidigitallibrary.org For solid fermentation, the fungal product is directly used for extraction. nih.gov In the case of liquid cultures, the culture filtrate, which contains extracellular metabolites, is often separated from the mycelial biomass. cabidigitallibrary.org The mycelia might also be extracted separately to obtain intracellular compounds. The culture filtrate can be collected by passing the fluid through filtering materials like cheesecloth. cabidigitallibrary.org
Chromatographic Techniques for Isolation and Purification
Chromatographic methods are essential for separating this compound from other compounds present in the crude extract and for obtaining it in a purified form. Various chromatographic techniques are employed based on the properties of this compound and the complexity of the extract.
Conventional Column Chromatography (e.g., Silica (B1680970) Gel, Sephadex LH-20)
Conventional column chromatography is widely used for the initial separation and fractionation of crude fungal extracts. Silica gel is a common stationary phase for normal-phase column chromatography, effective for separating compounds based on polarity. nih.govdrawellanalytical.comsigmaaldrich.com Extracts are often subjected to silica gel column chromatography using gradients of solvents with increasing polarity, such as petroleum ether-CH2Cl2 or CH2Cl2-MeOH, to elute different compounds. nih.gov Sephadex LH-20, a size exclusion chromatography medium, is also utilized, often with solvent systems like CHCl3-MeOH, for further purification of fractions obtained from silica gel chromatography. nih.govbas.bg This technique separates compounds based on their molecular size. drawellanalytical.com
High-Performance Liquid Chromatography (HPLC) and Semi-Preparative Approaches
High-Performance Liquid Chromatography (HPLC) is a powerful technique for achieving higher resolution separation and purification of compounds. Semi-preparative HPLC is particularly useful for purifying moderate amounts of isolated compounds. nih.govfrontiersin.orglcms.cz This technique often employs reversed-phase columns, such as C18, and uses solvent systems like methanol-water or acetonitrile-water, often with modifiers like trifluoroacetic acid (TFA), under gradient or isocratic elution conditions. nih.govfrontiersin.org Semi-preparative HPLC allows for the separation of closely related compounds and the collection of fractions containing the target molecule, this compound, in higher purity. nih.govfrontiersin.orglcms.cz
Advanced Chromatographic Techniques for Complex Mixture Resolution
While the provided search results primarily detail conventional column chromatography and semi-preparative HPLC for isolating mollicellins, advanced chromatographic techniques can be employed for resolving complex mixtures and isolating specific depsidones. Although not explicitly detailed for this compound in the provided snippets, techniques such as high-resolution semi-preparative HPLC, as mentioned in the context of isolating other secondary metabolites from fungi, can offer enhanced separation capabilities for complex extracts containing numerous related compounds. vietnamjournal.ru The choice of advanced techniques would depend on the specific composition of the fungal extract and the required purity of this compound.
Data Table: Summary of Isolation and Purification Techniques
| Technique | Stationary Phase (Examples) | Mobile Phase (Examples) | Purpose | Relevant Snippets |
| Solvent Extraction | N/A | Methanol, Petroleum Ether, Ethyl Acetate | Initial extraction of metabolites | nih.govcabidigitallibrary.org |
| Conventional Column Chromatography | Silica Gel, Sephadex LH-20 | Petroleum Ether-CH2Cl2, CH2Cl2-MeOH, CHCl3-MeOH | Fractionation and initial purification | nih.govsigmaaldrich.combas.bg |
| Semi-Preparative HPLC | C18 | Methanol-Water, Acetonitrile-Water (± TFA) | High-resolution purification | nih.govfrontiersin.orglcms.cz |
Detailed Research Findings Related to Isolation:
Research on the isolation of mollicellins, including this compound, from Chaetomium species demonstrates a typical workflow for obtaining fungal secondary metabolites. Studies highlight the effectiveness of sequential chromatographic steps, starting with broader separation techniques like silica gel column chromatography followed by finer purification using Sephadex LH-20 and semi-preparative HPLC. nih.gov The selection of solvent systems and stationary phases is crucial and is often optimized based on the polarity and chemical properties of the target depsidone. The process yields various mollicellin derivatives, which are then identified and characterized using spectroscopic methods. nih.govclvaw-cdnwnd.comtandfonline.com
Structural Elucidation and Advanced Spectroscopic Characterization of Mollicellin F
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for determining the carbon-hydrogen framework and identifying functional groups within a molecule. Both one-dimensional and two-dimensional NMR experiments are crucial for the complete structural assignment of mollicellin F. ebi.ac.ukacs.orgncats.iouni.lu
One-Dimensional NMR (¹H NMR, ¹³C NMR) for Primary Structural Data
One-dimensional NMR spectra, specifically ¹H NMR and ¹³C NMR, provide fundamental information about the types of hydrogen and carbon atoms present in the molecule and their chemical environments. The chemical shifts (δ) and coupling constants (J) in the ¹H NMR spectrum indicate the presence and arrangement of protons, including those attached to aromatic rings, methyl groups, and methylene (B1212753) groups. nih.govresearchgate.net The ¹³C NMR spectrum reveals the number and types of carbon atoms, distinguishing between methyl, methylene, methine, quaternary carbons, and carbonyl carbons. nih.govresearchgate.net Analysis of these spectra provides a preliminary understanding of the functional groups and structural fragments within this compound.
Two-Dimensional NMR (e.g., COSY, HSQC, HMBC, NOESY) for Connectivity and Stereochemistry
Two-dimensional NMR techniques are essential for establishing connectivity between atoms and determining the relative stereochemistry of a molecule. ebi.ac.ukacs.orgncats.iouni.luresearchgate.net
Correlation Spectroscopy (COSY): COSY experiments reveal correlations between coupled protons, helping to map out proton-proton connectivities within the molecule. This is particularly useful for identifying spin systems and assembling structural fragments.
Heteronuclear Single Quantum Coherence (HSQC): HSQC spectra show correlations between protons and the carbons to which they are directly attached. This allows for the assignment of proton signals to their corresponding carbon signals. nih.govresearchgate.net
Nuclear Overhauser Effect Spectroscopy (NOESY): NOESY experiments reveal spatial proximity between protons, regardless of whether they are directly bonded. This technique is crucial for determining the relative stereochemistry and conformation of the molecule. nih.govresearchgate.net
By combining the information from these 2D NMR experiments, the complete structure and relative configuration of this compound can be elucidated.
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the molecular weight and fragmentation pattern of a compound, which is essential for confirming the molecular formula and gaining insights into the structural subunits.
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) for Molecular Formula Determination
High-Resolution Electrospray Ionization Mass Spectrometry (HR-ESI-MS) is used to determine the exact mass of the molecule. ncats.ionih.gov This precise mass measurement allows for the unambiguous determination of the molecular formula of this compound (C₂₁H₁₇ClO₈) by comparing the observed mass-to-charge ratio (m/z) of the pseudomolecular ion peak (e.g., [M + H]⁺ or [M + Na]⁺) with calculated values for potential molecular formulas. uni.lunih.gov
Tandem Mass Spectrometry (MS/MS) for Fragmentation Analysis
Tandem Mass Spectrometry (MS/MS) involves the fragmentation of selected ions and the analysis of the resulting fragment ions. figshare.comebi.ac.ukbvsalud.org The fragmentation pattern provides structural information by revealing the masses of smaller, characteristic pieces of the molecule. Analyzing these fragments helps to confirm the presence of specific functional groups and substructures predicted by NMR data and aids in assembling the complete molecular structure.
Infrared (IR) Spectroscopy for Functional Group Identification
Infrared (IR) spectroscopy is used to identify the functional groups present in this compound by measuring the absorption of infrared radiation at specific wavelengths. clvaw-cdnwnd.comncats.ionih.govresearchgate.netmsu.eduresearchgate.net Different functional groups vibrate at characteristic frequencies, resulting in specific absorption bands in the IR spectrum. For this compound, IR spectroscopy can indicate the presence of hydroxyl groups (O-H stretch), carbonyl groups (C=O stretch) from the lactone and aldehyde functionalities, and aromatic rings (C=C stretches). nih.govresearchgate.net For example, absorption bands around 3300 cm⁻¹ suggest the presence of hydroxyl groups, while bands around 1700 cm⁻¹ are indicative of carbonyl groups. nih.govresearchgate.net
Integration of Spectroscopic Data for Definitive Structural Assignment
The structural elucidation of this compound involves the meticulous interpretation of one-dimensional (1D) and two-dimensional (2D) NMR data, coupled with high-resolution mass spectrometry (HRMS) data. The molecular formula of this compound has been established as C₂₁H₁₇ClO₈, with a monoisotopic mass of 432.06120 Da. uni.luebi.ac.uk
Analysis of the ¹H NMR spectrum provides information about the types and connectivity of hydrogen atoms within the molecule. Signals corresponding to methyl groups, aromatic protons, and potentially hydroxyl or other functional group protons are observed and assigned based on their chemical shifts, multiplicities, and coupling constants. redalyc.orgscielo.org.bonih.govmdpi.comnih.gov
The ¹³C NMR spectrum, often aided by techniques like DEPT (Distortionless Enhancement by Polarization Transfer), reveals the presence and types of carbon atoms (e.g., methyl, methylene, methine, quaternary carbons, carbonyl carbons). redalyc.orgscielo.org.bonih.govmdpi.comnih.gov The presence of a conjugated ester carbonyl and various quaternary carbons, including O-substituted aromatic ones, are characteristic features observed in the ¹³C NMR spectra of depsidones. nih.gov
Mass spectrometry, particularly HRMS, provides the molecular weight and elemental composition of this compound, confirming the molecular formula deduced from NMR data. nih.govmdpi.comnih.gov The observed pseudomolecular ion peaks, such as [M + Na]⁺, further support the molecular formula. nih.gov MS/MS fragmentation patterns can provide additional structural information by breaking down the molecule into characteristic fragments. nih.govfrontiersin.org
Infrared (IR) spectroscopy can provide information about the presence of key functional groups, such as hydroxyl and carbonyl groups, through characteristic absorption bands. nih.govnih.gov Ultraviolet (UV) spectroscopy can indicate the presence of conjugated pi systems within the molecule. nih.govnih.gov
By integrating the data from these spectroscopic techniques, researchers can systematically build the structure of this compound, assigning each signal to a specific atom or group of atoms within the molecule.
Table 1: Representative Spectroscopic Data Interpretation (Illustrative)
| Technique | Observation | Structural Implication |
| ¹H NMR | Signals for methyl protons, aromatic protons, etc. | Indicates presence and environment of hydrogen atoms. |
| ¹³C NMR | Signals for various carbon types | Indicates presence and environment of carbon atoms. |
| COSY | Correlations between coupled protons | Reveals directly connected protons and spin systems. |
| HMQC/HSQC | Correlations between protons and directly attached carbons | Assigns protons to their corresponding carbons. |
| HMBC | Correlations across multiple bonds | Connects structural fragments, elucidates the carbon skeleton. |
| HRMS | Molecular ion peak (e.g., [M+Na]⁺) | Confirms molecular formula. nih.gov |
| IR | Absorption bands (e.g., O-H, C=O) | Indicates presence of functional groups. nih.gov |
Comparative Analysis with Known Depsidones and Related Structures
Comparing the spectroscopic data of this compound with those of known depsidones and related compounds is a crucial step in confirming its structure and determining if it is a novel compound or a previously identified one. Depsidones share a common structural scaffold, and variations in substituents and their positions lead to different analogs.
This compound has been isolated alongside other mollicellins, such as mollicellins B, C, E, H, and J, from Chaetomium brasiliense. ebi.ac.ukresearchgate.netacs.org Comparing the NMR data (chemical shifts and coupling patterns) and MS fragmentation patterns of this compound with these known analogs helps in identifying the core depsidone (B1213741) structure and the specific arrangement of substituents unique to this compound. clvaw-cdnwnd.com
For instance, comparison of ¹³C NMR data can help pinpoint the location of the chlorine atom and hydroxyl groups by observing characteristic shifts induced by these substituents. clvaw-cdnwnd.com Differences in the signals corresponding to methyl groups or aromatic protons compared to other mollicellins can indicate variations in their positions on the depsidone rings or attached side chains.
Studies on the structural elucidation of other depsidones, such as salazinic acid or pannarin, also highlight the utility of similar spectroscopic approaches (NMR, MS) in determining their structures. redalyc.orgscielo.org.borsc.orgrsc.org By comparing the spectroscopic characteristics of this compound to these established depsidone structures, researchers can confirm the presence of the depsidone backbone and identify the specific substitution pattern that defines this compound. This comparative analysis is essential for validating the proposed structure and establishing the novelty of this compound among the growing family of depsidone natural products.
Biosynthetic Pathways and Enzymatic Machinery of Mollicellin F
Polyketide Synthase (PKS)-Mediated Assembly of Depsidone (B1213741) Core Structures
The foundation of depsidone structures, including mollicellin F, is laid by polyketide synthases (PKSs). These multi-domain enzymes are responsible for the iterative condensation of malonyl-CoA extender units with a starter molecule, typically acetyl-CoA or a derivative, to form a polyketide chain. thieme-connect.com In the case of depsidones, non-reducing PKSs (NR-PKSs) are involved, which produce aromatic rings rather than reduced aliphatic chains. thieme-connect.comtandfonline.com These NR-PKSs contain specific domains such as ketosynthase (KS), acyltransferase (AT), acyl carrier protein (ACP), and product template (PT), and often a thioesterase (TE) domain. thieme-connect.comnih.govmdpi.com The PKS is proposed to synthesize two aromatic rings, which serve as the precursors for the depside core. mdpi.com Some depside-forming NR-PKSs have been shown to contain two ACP domains, which is a typical feature associated with depside production in fungi. mdpi.com
Proposed Biosynthetic Route from Orsellinic Acid Derivatives
The biosynthesis of depsidones is widely believed to proceed through depsides as key intermediates. thieme-connect.comtandfonline.comnih.gov Depsides are formed by the esterification of two molecules of polyketidic benzoic acid derivatives, such as orsellinic acid or its derivatives. thieme-connect.comtandfonline.comnih.govnih.gov Orsellinic acid (2,4-dihydroxy-6-methylbenzoic acid) is a common precursor in the biosynthesis of many fungal and lichen polyketides. uni.lufishersci.co.uklipidmaps.orgnih.gov
A proposed biosynthetic route for mollicellins suggests that precursors are biosynthesized by PKS domains, including KS, AT, ACP, and a Claisen-type/cyclase-thioesterase domain. nih.gov For some precursors, a C-methyltransferase (CMeT) domain and S-adenosyl-methionine (SAM) are also involved. nih.gov Non-enzymatic aldol (B89426) condensation of these precursors can lead to the formation of orsellinic acid and β-orsellinic acid. nih.gov Depsidones are then proposed to originate from depsides, which are formed by ester-linking between two orsellinic acid derivatives, followed by ether formation. nih.gov Oxidative coupling of depsides is a generally accepted mechanism for depsidone formation. thieme-connect.comnih.gov
Key Enzymatic Steps in Mollicellin Biosynthesis
The conversion of depside intermediates to the final this compound structure involves several crucial enzymatic tailoring steps.
Thioesterase (TE) Domain-Catalyzed Depside Bond Formation
The formation of the ester bond linking the two aromatic rings to form a depside is a critical step. While historically this was thought to occur through oxidative coupling or rearrangements after the release of orsellinic acid derivatives from PKSs, recent studies have shown that PKSs can directly afford didepsides. nih.govresearchgate.net Specifically, the thioesterase (TE) domain within some fungal PKSs has been demonstrated to catalyze depside bond formation. rsc.orgresearchgate.netrsc.org For instance, the TE domain of enzymes like ThiA has been shown to be solely responsible for depside bond formation in the biosynthesis of trimeric depsides. rsc.org In some cases, the starter-unit acyltransferase (SAT) domain, instead of the TE domain, is responsible for depside bond formation. rsc.orgresearchgate.netrsc.org
Role of Cytochrome P450 Monooxygenases in Oxidative Coupling and Hydroxylation
Cytochrome P450 monooxygenases (P450s) play a vital role in depsidone biosynthesis, particularly in the formation of the ether linkage that cyclizes the depside into a depsidone. mdpi.comresearchgate.netrsc.orgnih.gov This cyclization is often described as an oxidative coupling process. thieme-connect.comtandfonline.comnih.govresearchgate.net P450 enzymes catalyze the formation of an ether bond between the two aromatic rings of the depside precursor. mdpi.com
Research on mollicellin biosynthesis has identified a bifunctional P450 monooxygenase, MollD, from Ovatospora sp. SCSIO SY280D, which catalyzes both ether formation and hydroxylation. researchgate.netnih.govresearchgate.net This highlights the versatile nature of these enzymes in tailoring depsidone structures. P450 enzymes are a large superfamily known for catalyzing a variety of oxidative reactions on diverse substrates. ebi.ac.ukfrontiersin.org
Enzymatic Methylation and Halogenation (e.g., Chlorination) Events
Further structural diversity in depsidones, including this compound, is achieved through enzymatic methylation and halogenation. Methylation, often O-methylation (methylation of oxygen), is a common modification observed in depsidones and contributes to chemical variation. thieme-connect.com Enzymes like methyltransferases, which can utilize S-adenosyl-methionine (SAM) as a methyl donor, are involved in these steps. nih.govresearchgate.net
Halogenation, such as chlorination, is another tailoring modification found in some depsidones, including this compound, which contains a chlorine atom. thieme-connect.commycocentral.euuni.lu Halogenation in fungi is catalyzed by various types of halogenating enzymes. mdpi.complos.org These can include haloperoxidases, flavin-dependent halogenases, non-heme iron-dependent halogenases, and S-adenosylmethionine-dependent halogenases, each employing different mechanisms for halogen incorporation. mdpi.complos.orgnih.gov The specific halogenase responsible for chlorination in this compound biosynthesis would be encoded within the biosynthetic gene cluster.
Genetic Basis of Biosynthesis: Gene Cluster Identification and Functional Characterization
The genes encoding the enzymes involved in the biosynthesis of secondary metabolites like this compound are often organized into biosynthetic gene clusters (BGCs). mdpi.comresearchgate.netplos.orgmdpi.com These clusters typically contain the gene for the core biosynthetic enzyme (e.g., the PKS) along with genes for tailoring enzymes, regulatory factors, and transporters. mdpi.complos.org
Identification and functional characterization of these gene clusters are crucial for understanding the complete biosynthetic pathway. Genome mining approaches and heterologous expression in suitable host organisms have been employed to identify and study depsidone BGCs. researchgate.netnih.govresearchgate.netresearchgate.net For instance, a depsidone encoding gene cluster from Ovatospora sp. SCSIO SY280D was heterologously reconstituted in Aspergillus nidulans, leading to the production of mollicellins and the identification of key enzymes like the bifunctional P450. researchgate.netnih.govresearchgate.net Studies involving the deletion or overexpression of genes within these clusters can help elucidate the specific roles of individual enzymes in the pathway. researchgate.net
Biosynthetic Engineering Strategies for Pathway Modulation
Biosynthetic engineering offers promising strategies to modulate the production of natural products like this compound. bham.ac.uksemanticscholar.orgmdpi.com These strategies often involve manipulating the genes and enzymes within the biosynthetic pathway to increase yield, produce novel analogs, or activate silent gene clusters. bham.ac.uksemanticscholar.orgmdpi.com
One approach is the heterologous expression of biosynthetic gene clusters (BGCs) in suitable host organisms. researchgate.netrsc.orgnih.govnih.gov This allows for controlled production and facilitates the characterization of individual enzymes and pathway intermediates. researchgate.netnih.gov Studies have shown that the choice of expression chassis can influence the distribution of produced compounds. rsc.org
Genetic manipulation techniques, such as gene overexpression, knockout, or insertion, can be used to alter the activity or presence of specific enzymes in the pathway. bham.ac.uksemanticscholar.orgmdpi.com For instance, manipulating PKSs or tailoring enzymes like P450s, decarboxylases, or prenyltransferases could potentially lead to increased production of this compound or the generation of structural analogs. nih.govresearchgate.netrsc.orgnih.gov
Epigenetic modifications also play a role in regulating the expression of secondary metabolite BGCs in fungi. mdpi.comnih.gov Strategies targeting epigenetic mechanisms, such as the deletion or inhibition of histone deacetylases (HDACs), have been shown to activate silent gene clusters and lead to the production of novel or increased levels of secondary metabolites. mdpi.comnih.gov While not specifically demonstrated for this compound in the provided snippets, this represents a potential avenue for enhancing its production.
Protein engineering of key enzymes, such as the promiscuous P450s involved in ether formation and hydroxylation, could also be employed to alter substrate specificity or catalytic efficiency, potentially leading to improved this compound production or the synthesis of modified structures. researchgate.netrsc.org
Furthermore, optimizing culture conditions, including media composition and co-culturing with other strains, can influence the production of secondary metabolites by endophytic fungi. semanticscholar.orgmdpi.com These environmental factors can interact with the biosynthetic machinery to affect yield and diversity of compounds.
Data on specific yields or detailed outcomes of biosynthetic engineering efforts directly focused on increasing this compound production are not extensively detailed in the provided search results. However, the principles and techniques applied to other depsidones and fungal secondary metabolites are directly relevant.
Preclinical Biological Activities of Mollicellin F and Analogues
Cytotoxic and Antineoplastic Activities in Cancer Cell Lines
Mollicellin F and its structural relatives have been evaluated for their ability to inhibit the growth of and induce cell death in several human cancer cell lines. These studies have revealed potent cytotoxic effects across different types of malignancies.
Potent Cytotoxicity against Human Oral Epidermoid Carcinoma (KB) Cells
This compound, along with its analogues mollicellin X and mollicellin H, has shown potent cytotoxic activity against the human oral epidermoid carcinoma (KB) cell line. clvaw-cdnwnd.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net While specific IC50 values for this compound against KB cells are not detailed in the available research, the consistent finding of potent activity among these closely related compounds underscores the potential of this structural class. For instance, a study reported an IC50 value of 16.6 µg/ml for mollicellin H against KB cells. nih.gov
Efficacy against Human Hepatocellular Carcinoma (HepG2) Cells
Studies have confirmed that this compound exhibits potent cytotoxic activity against the human hepatocellular carcinoma (HepG2) cell line. clvaw-cdnwnd.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net This indicates a potential for this compound in targeting liver cancer cells.
Broad-Spectrum Cytotoxicity Against Other Malignant Cell Lines
The cytotoxic profile of this compound and its analogues extends to other cancer cell lines, demonstrating a broad spectrum of activity. This compound has been reported to have an IC50 value of 13.1 µg/ml against the NCI-H187 human small cell lung cancer cell line. nih.govresearchgate.net Furthermore, a related analogue, mollicellin B, has shown cytotoxic activity against the HT-29 human colorectal adenocarcinoma cell line. clvaw-cdnwnd.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net While specific data for this compound against HeLa (cervical cancer), MCF-7 (breast cancer), BC1 (B-cell lymphoma), and cholangiocarcinoma cell lines are not extensively detailed, the activity of its analogues suggests a wider potential for this compound class.
| Compound | Cell Line | Cell Type | IC50 (µg/mL) |
| This compound | NCI-H187 | Small Cell Lung Cancer | 13.1 nih.govresearchgate.net |
| Mollicellin H | KB | Oral Epidermoid Carcinoma | 16.6 nih.gov |
| Mollicellin H | NCI-H187 | Small Cell Lung Cancer | 3.9 nih.gov |
Antimicrobial Activities
In addition to its anticancer potential, the mollicellin family of compounds has been investigated for its antimicrobial properties. These studies have revealed significant activity against certain Gram-positive bacteria, with more limited effects on Gram-negative bacteria.
Antibacterial Spectrum against Gram-Positive Bacteria (Bacillus cereus, Bacillus subtilis, Staphylococcus aureus including Methicillin-Resistant Staphylococcus aureus (MRSA) strains)
A number of mollicellin analogues have demonstrated strong antibacterial activity against the Gram-positive bacteria Bacillus cereus and Bacillus subtilis. clvaw-cdnwnd.comresearchgate.netresearchgate.netresearchgate.netresearchgate.net Specifically, mollicellins V, W, and C-F have been reported to have Minimum Inhibitory Concentration (MIC) values in the range of 2–8 μg/mL against both B. cereus and B. subtilis. clvaw-cdnwnd.com
The activity of mollicellins also extends to Staphylococcus aureus. Studies have shown that these compounds are active against S. aureus ATCC 25923, with MIC values ranging from 16–64 μg/mL. clvaw-cdnwnd.com Furthermore, several mollicellin analogues have exhibited moderate activity against methicillin-resistant Staphylococcus aureus (MRSA) strains, with reported MIC values between 32-128 µg/mL. clvaw-cdnwnd.comresearchgate.net
Activity Against Gram-Negative Bacteria (e.g., Pseudomonas aeruginosa)
The antibacterial activity of mollicellin analogues against Gram-negative bacteria appears to be less pronounced. Some analogues, including mollicellins V, W, R, C, H, and M, have demonstrated weak activity against Pseudomonas aeruginosa, with MIC values in the range of 64-128 μg/mL. clvaw-cdnwnd.com
| Compound Analogue(s) | Bacterial Strain | Gram Stain | MIC (µg/mL) |
| Mollicellins V, W, C-F | Bacillus cereus | Positive | 2-8 clvaw-cdnwnd.com |
| Mollicellins V, W, C-F | Bacillus subtilis | Positive | 2-8 clvaw-cdnwnd.com |
| Mollicellin analogues | Staphylococcus aureus ATCC 25923 | Positive | 16-64 clvaw-cdnwnd.com |
| Mollicellin analogues | MRSA strains | Positive | 32-128 clvaw-cdnwnd.comresearchgate.net |
| Mollicellins V, W, R, C, H, M | Pseudomonas aeruginosa | Negative | 64-128 clvaw-cdnwnd.com |
Antifungal Efficacy (e.g., against Candida albicans)
The therapeutic potential of depsidones extends to antifungal applications, with activity demonstrated against opportunistic pathogens like Candida albicans. While comprehensive data on this compound is not extensively detailed in publicly available research, the activity of its analogues is noteworthy. For instance, mollicellin K, a closely related depsidone (B1213741) isolated from the fungus Chaetomium brasiliense, has been shown to exhibit antifungal activity against C. albicans in in vitro assays. nih.gov This suggests that compounds within the mollicellin family possess scaffolds capable of inhibiting the growth of clinically relevant fungal species.
Secondary metabolites from various Chaetomium species are recognized for their activity against a range of fungi, including C. albicans. nih.gov The general antifungal potential of depsidones as a class is an active area of research, with studies indicating that these compounds can interfere with fungal growth and viability. nih.gov
Table 1: Antifungal Activity of Mollicellin Analogues
| Compound/Analogue | Target Organism | Activity Noted |
|---|
Antimycobacterial Action (e.g., against Mycobacterium tuberculosis)
The search for novel agents to combat tuberculosis has led to the investigation of various natural products, including depsidones. Metabolites derived from Chaetomium mollicellum have been reported to possess activity against Mycobacterium tuberculosis. nih.gov
Specific research on analogues of this compound provides direct evidence of this potential. Mollicellin K, isolated alongside other depsidones from Chaetomium brasiliense, was the only compound in its study group to exhibit antimycobacterial activity against M. tuberculosis in vitro. nih.gov This finding highlights the specific structural features that may be required for antimycobacterial efficacy within the mollicellin series and points to the potential of this molecular architecture as a basis for further investigation.
Table 2: Antimycobacterial Activity of Mollicellin Analogues
| Compound/Analogue | Target Organism | Activity Noted |
|---|
Antimalarial Activity against Plasmodium falciparum
Several analogues of this compound have demonstrated significant promise as antimalarial agents. Research conducted on depsidones isolated from the fungus Chaetomium brasiliense revealed strong in vitro activity against the malaria parasite, Plasmodium falciparum. nih.govresearchgate.net
A range of mollicellin compounds, including mollicellins B, C, E, J, K, L, M, and N, exhibited potent anti-plasmodial effects, with IC₅₀ values (the concentration required to inhibit 50% of parasite growth) ranging from 1.2 µg/mL to 9.1 µg/mL. researchgate.net Notably, mollicellins K, L, and M were among the compounds showing antimalarial activity. nih.gov This consistent activity across multiple analogues suggests that the core depsidone structure of the mollicellin family is a promising scaffold for the development of new antimalarial leads.
Table 3: Antimalarial Activity of Mollicellin Analogues against Plasmodium falciparum
| Compound/Analogue | IC₅₀ (µg/mL) |
|---|---|
| Mollicellin B | 1.2 - 9.1 (range for active analogues) researchgate.net |
| Mollicellin C | 1.2 - 9.1 (range for active analogues) researchgate.net |
| Mollicellin E | 1.2 - 9.1 (range for active analogues) researchgate.net |
| Mollicellin J | 1.2 - 9.1 (range for active analogues) researchgate.net |
| Mollicellin K | Exhibited activity nih.gov |
| Mollicellin L | Exhibited activity nih.gov |
| Mollicellin M | Exhibited activity nih.gov |
Antioxidant Potential and Radical Scavenging Mechanisms
Depsidones, as polyphenolic compounds, are recognized for their antioxidant properties. nih.gov These properties are primarily attributed to their ability to donate a hydrogen atom or an electron to neutralize free radicals, thus interrupting oxidative chain reactions. The radical scavenging mechanisms of depsidones have been studied, revealing them to be excellent scavengers of highly reactive oxygen species such as hydroxyl (HO•) and superoxide (B77818) (O₂•⁻) radicals, particularly in aqueous environments. nih.govacs.org
While specific mechanistic studies on this compound are not widely available, data from its analogue, mollicellin O, provides a quantitative measure of its potential. Mollicellin O, isolated from the endophytic fungus Chaetomium sp., demonstrated antioxidant activity in a 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay, with an IC₅₀ value of 71.92 µg/mL. nih.gov This indicates a capacity to scavenge free radicals, a hallmark of antioxidant compounds. The antioxidant behavior of these compounds is linked to their phenolic structure, which can stabilize and delocalize unpaired electrons after donating a hydrogen atom. nih.gov
Table 4: Antioxidant Activity of a Mollicellin Analogue
| Compound/Analogue | Assay | IC₅₀ (µg/mL) |
|---|
Chemical Synthesis and Derivatization Approaches for Mollicellin F and Analogues
Strategies for Total Synthesis of Depsidone (B1213741) Core Structures
The total synthesis of depsidone core structures, including those relevant to mollicellin F, has been a subject of research due to the often poor yields associated with earlier chemical synthesis methods. tandfonline.com Depsidones are proposed to be biosynthesized from the oxidative coupling of esters of two polyketidic benzoic acid derivatives. peerj.comnih.gov
Several strategies have been developed for the chemical synthesis of depsidones. One approach, considered a plausible model for in vivo reactions, proposes a process involving multiple steps. This process suggests that two individual polyketides, synthesized from acetate (B1210297)/malonate and cyclized to orcinol (B57675) or β-orcinol rings, are linked by esterification to form a depside. tandfonline.com The depside can then be processed to a depsidone through a sequence including hydroxylation, acyl migration, Smiles rearrangement, and esterification. tandfonline.com
Another novel biomimetic-type synthesis involves a Smiles rearrangement of a precursor meta-depside as a key step. This approach has been used in the synthesis of depsidones like divaronic acid and stenosporonic acid and has significant implications for understanding their natural biosynthesis. researchgate.net The most recent proposals suggest that depsidones can be produced from their corresponding para-depsides via hydroxylation followed by cyclization and dehydration, or via monooxygenation followed by acyl migration, Smiles rearrangement, and esterification. researchgate.net
Early chemical synthesis methods for depsidones often resulted in poor yields, which spurred the development of more efficient multi-step processes. tandfonline.com
Semisynthesis and Chemical Modification of Natural this compound for Structural Diversity
Semisynthesis and chemical modification of naturally occurring this compound and related depsidones are employed to generate structural diversity and explore the impact of modifications on their properties. This involves using the natural product as a starting material for chemical transformations.
While specific details on the semisynthesis of this compound were not extensively detailed in the search results, the general approach of semisynthesis and chemical modification has been applied to other natural products, including depsidones and related compounds, to create derivatives with altered activities. acs.org This can involve various chemical reactions to introduce new functional groups, modify existing ones, or alter the core structure of the natural product. The goal is often to improve bioactivity, specificity, or other desirable characteristics.
Studies on other depsidones have shown that chemical modifications, such as the introduction of halogen atoms or alterations to hydroxyl and methoxyl groups, can influence biological activity. nih.govresearchgate.net This suggests that similar modifications to this compound could lead to derivatives with enhanced properties.
Chemoenzymatic Synthesis Exploiting Biosynthetic Enzymes
Chemoenzymatic synthesis approaches leverage the power of biological enzymes, particularly those involved in the natural biosynthetic pathways of depsidones, to synthesize this compound and its analogues. This method can offer advantages in terms of selectivity and efficiency compared to purely chemical synthesis.
The biosynthesis of depsidones, including this compound, involves polyketide synthases (PKSs). tandfonline.compeerj.comresearchgate.net These enzymes are responsible for assembling the carbon backbone of the depsidone structure from simple precursors like acetate and malonate. tandfonline.comscispace.com The individual aromatic rings are synthesized by PKSs and then linked by esterification to form a depside, which is subsequently converted to a depsidone through further enzymatic steps. tandfonline.com
Recent research has focused on identifying and characterizing the biosynthetic gene clusters for depsides and related natural products. researchgate.net Understanding the enzymes involved in these pathways, such as non-reducing PKSs and cytochrome P450s, is crucial for developing chemoenzymatic synthesis strategies. researchgate.netresearchgate.net Heterologous expression of these biosynthetic enzymes in suitable host organisms can potentially be utilized for the enzymatic synthesis of depsidones or their precursors. scribd.comacs.org This approach allows for the production of compounds that may be difficult to synthesize purely chemically and can facilitate the production of specific structural variants.
The proposed biosynthetic pathway for some mollicellins involves the enzymatic synthesis of precursors followed by non-enzymatic condensation and further modifications. researchgate.net Exploiting these enzymatic steps in a controlled in vitro or in vivo system could be part of a chemoenzymatic synthesis strategy.
Development of Novel this compound Derivatives for Enhanced Bioactivity and Specificity
The development of novel this compound derivatives aims to create compounds with improved biological activity and specificity. This involves structural modifications to the this compound scaffold, guided by an understanding of structure-activity relationships and biosynthetic possibilities.
While specific details on the synthesis and testing of novel this compound derivatives for enhanced bioactivity were not extensively provided, the general principle involves synthesizing analogues with targeted structural changes. These changes can include modifications to the aromatic rings, the lactone ring, or the side chains. peerj.com
Studies on other depsidones and mollicellin variants have indicated that the presence and position of substituents, such as chlorine atoms, hydroxyl groups, and methoxyl groups, can significantly impact their biological activities. nih.govresearchgate.net For example, the introduction of aldehyde and methoxyl groups has been shown to improve inhibition against certain bacteria for some mollicellins. researchgate.net Similarly, the presence of a free C-4-OH group was found to be substantial for the activity of certain depsidones. nih.gov
The synthesis of derivatives allows for the exploration of these structure-activity relationships in a systematic manner. By creating a library of this compound analogues with specific modifications, researchers can evaluate their biological properties and identify structures with enhanced potency or selectivity for particular targets. This development often goes hand-in-hand with understanding the biosynthetic pathways, as it can inform which modifications are chemically feasible or biosynthetically accessible.
Advanced Analytical Methodologies for Mollicellin F Research
Quantitative Analysis of Mollicellin F in Complex Biological and Fungal Extracts
Quantitative analysis is crucial for determining the concentration of this compound in various samples, such as fungal cultures or biological matrices. This information is essential for understanding production yields, studying pharmacokinetics, and assessing bioactivity.
Liquid Chromatography-Mass Spectrometry (LC-MS) for Detection and Quantification
Liquid Chromatography-Mass Spectrometry (LC-MS) is a widely employed technique for the analysis of secondary metabolites like this compound. acs.orgjppres.com LC-MS combines the separation power of liquid chromatography with the sensitive detection capabilities of mass spectrometry, allowing for the identification and quantification of compounds in complex mixtures. This method is particularly useful for non-volatile and thermally labile compounds, which include depsidones such as this compound. LC-MS/MS, a tandem mass spectrometry approach, provides enhanced specificity and sensitivity by generating fragmentation patterns that aid in the definitive identification of the target analyte. jppres.comresearchgate.net Studies on fungal extracts have utilized LC-MS/MS for the characterization of metabolites, including mollicellin A. researchgate.net this compound itself has been identified as a metabolite in studies employing LC-MS/MS-based metabolomics. researchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS) for Volatile Component Analysis
Gas Chromatography-Mass Spectrometry (GC-MS) is primarily used for the analysis of volatile and semi-volatile compounds. While GC-MS is a powerful tool for analyzing complex mixtures, it is generally not the primary method for the direct analysis of this compound due to its relatively low volatility as a depsidone (B1213741). GC-MS is more suited for analyzing other, more volatile components that might be present in the same fungal or biological extracts. scientificarchives.comresearchgate.netnih.govnih.gov Predicted GC-MS spectra for this compound exist, but these are theoretical and require experimental validation for confirmation. hmdb.ca Therefore, while GC-MS might be part of a broader analytical strategy to profile an extract, it is less likely to be the method of choice for quantifying this compound specifically unless derivatization techniques are employed to increase its volatility.
Ultra-Performance Liquid Chromatography (UPLC) for High-Throughput Separations
Ultra-Performance Liquid Chromatography (UPLC) is an advanced form of HPLC that uses smaller particle sizes in the stationary phase, allowing for faster separations, higher resolution, and increased sensitivity. d-nb.info UPLC is often coupled with mass spectrometry (UPLC-MS or UHPLC-MS/MS) for the high-throughput analysis of complex samples, including fungal metabolites. acs.orgd-nb.inforesearcher.lifemdpi.com This technique is valuable for analyzing large numbers of samples in a shorter time frame while maintaining excellent chromatographic separation, making it suitable for screening and profiling studies involving this compound and related compounds. UHPLC-Q-TOF-MS analysis has been used to investigate micromolecular changes in samples, identifying numerous metabolite ion features, which could include mollicellins. acs.org
High-Performance Thin-Layer Chromatography (HPTLC) for Screening and Isolation Guidance
High-Performance Thin-Layer Chromatography (HPTLC) is a planar chromatography technique that offers advantages for the rapid screening and preliminary analysis of samples containing this compound. mdpi.com HPTLC allows for the separation of multiple samples simultaneously on a single plate, making it a high-throughput method for initial assessment of extract complexity and the presence of target compounds. mdpi.com It can be used to guide the isolation process by monitoring the separation of compounds in different fractions. HPTLC fingerprint analysis can reveal changes in metabolic profiles, such as the induction of new compounds in fungal co-cultures. mdpi.com While less quantitative than LC-MS or UPLC, HPTLC is a valuable tool for qualitative screening and preparative isolation strategies in the study of this compound.
Here is a summary of the analytical methods discussed:
| Analytical Method | Primary Application for this compound Research | Key Advantages |
| LC-MS (and LC-MS/MS) | Detection and quantification in complex extracts | High sensitivity and specificity, suitable for non-volatile compounds |
| GC-MS | Analysis of volatile components in extracts (less direct for this compound) | Useful for volatile profiling |
| UPLC (and UHPLC-MS/MS) | High-throughput separation and analysis | Faster analysis, higher resolution, increased sensitivity |
| HPTLC | Screening and guidance for isolation | Rapid, simultaneous analysis of multiple samples, visualization of separation |
Metabolomics Approaches for Comprehensive Profiling of this compound and Related Secondary Metabolites
Metabolomics is a powerful approach that involves the comprehensive analysis of all metabolites in a biological system or extract. researchgate.net When applied to fungal cultures or biological samples exposed to fungal metabolites, metabolomics can provide a holistic view of the chemical landscape, including the presence and relative abundance of this compound and other co-occurring secondary metabolites. researchgate.net LC-MS/MS-based metabolomics has been successfully used to identify and quantify metabolites, including this compound, in various biological contexts, such as in studies identifying biomarkers. researchgate.netresearchgate.net This approach allows researchers to explore the metabolic pathways involved in this compound production, identify related compounds (other mollicellins or depsidones), and understand how the compound affects the host organism or environment at a molecular level. Metabolomics helps in decoding biochemical interactions and can be integrated into strategies for studying the impact of natural products. researchgate.net
High-Throughput Screening Methods for Preclinical Bioactivity Assessment
High-throughput screening (HTS) methods are essential for rapidly evaluating the biological activity of large numbers of compounds or extracts. hilarispublisher.comresearchgate.net Given the reported bioactivities of this compound, including cytotoxicity and potential antimalarial activity, HTS platforms can be utilized for preclinical assessment of its effects. ebi.ac.ukcabidigitallibrary.orgresearchgate.netresearchgate.net HTS typically involves automated systems for handling samples, performing assays, and collecting data, allowing for the screening of compound libraries against various biological targets or disease models. hilarispublisher.comresearchgate.net For this compound, HTS could be applied to screen its cytotoxic effects against a panel of cancer cell lines or to evaluate its antimalarial activity against Plasmodium falciparum strains in a rapid and efficient manner. ebi.ac.ukcabidigitallibrary.orgresearchgate.netresearchgate.net HTS accelerates the drug discovery process by quickly identifying promising candidates for further, more detailed investigation. hilarispublisher.com While specific HTS protocols for this compound were not detailed in the provided snippets, the general principles of HTS are applicable to assessing its known bioactivities, such as cytotoxicity and antimicrobial effects. hilarispublisher.comnih.govmdpi.com
Compound Names and PubChem CIDs
Future Research Directions and Translational Perspectives
Comprehensive Elucidation of Remaining Unknown Biosynthetic Pathway Steps
The biosynthesis of depsidones, including the mollicellin family, is an area of active investigation, yet it remains only partially understood. researchgate.netnih.gov These complex aromatic polyketides are proposed to be formed through the oxidative coupling of two distinct polyketide-derived benzoic acid units. researchgate.net Recent breakthroughs have begun to shed light on this intricate process. For instance, the heterologous reconstitution of a depsidone-encoding gene cluster from Ovatospora sp. successfully led to the production of mollicellins. nih.gov This work identified a key bifunctional cytochrome P450 monooxygenase responsible for both the critical ether bond formation that defines the depsidone (B1213741) core and a subsequent hydroxylation step. nih.gov Additionally, the roles of a decarboxylase and an aromatic prenyltransferase in tailoring the final structure have been characterized. nih.gov
Despite this progress, significant gaps in knowledge remain. Future research must focus on identifying and characterizing the enzymes responsible for every step of the pathway, from the initial polyketide synthase (PKS) programming to the final tailoring modifications that generate the structural diversity seen across the mollicellin family. A postulated pathway suggests the involvement of a β-ketoacyl synthase (KS), acyltransferase (AT), and acyl-carrier-protein (ACP) domains in constructing the initial precursors. researchgate.net A comprehensive understanding will require a combination of genome mining, gene knockout studies, and in vitro enzymatic assays to fully delineate the sequence of events and the substrate specificity of each enzyme.
Application of Synthetic Biology and Metabolic Engineering for Scalable Production
Harnessing mollicellin F for therapeutic purposes necessitates the development of a scalable and sustainable production method. Current reliance on isolation from native fungal cultures is insufficient for large-scale supply. Synthetic biology and metabolic engineering offer powerful tools to overcome this limitation. nih.govmdpi.com The primary strategy involves transferring the identified biosynthetic gene cluster into a more tractable heterologous host, such as Aspergillus nidulans or Saccharomyces cerevisiae, which are well-established industrial microorganisms. nih.gov
Metabolic engineering approaches can then be employed to optimize yields by redirecting cellular resources toward this compound production. mdpi.comfrontiersin.org This can involve:
Upregulating precursor supply: Enhancing the flux through pathways that produce the core building blocks (e.g., acetyl-CoA and malonyl-CoA).
Promoter engineering: Placing the biosynthetic genes under the control of strong, inducible promoters to control and maximize their expression. nih.gov
Eliminating competing pathways: Deleting genes for other secondary metabolites that drain the precursor pool.
Host engineering: Modifying the host organism to improve its tolerance to potentially toxic intermediates or the final product. researchgate.net
The integration of these synthetic biology tools can create robust microbial cell factories capable of producing this compound in high titers, thus enabling further preclinical and clinical development. mdpi.comnih.gov
Identification of Specific Molecular Targets and Cellular Signaling Pathways Modulated by this compound
This compound has demonstrated potent and selective cytotoxic activity against human oral epidermoid carcinoma (KB) and human hepatocellular carcinoma (HepG2) cell lines. researchgate.net However, the precise molecular mechanisms underlying this activity are currently unknown. A critical future objective is to identify the specific molecular targets and cellular signaling pathways that are modulated by this compound.
Understanding the mechanism of action is fundamental for rational drug development. Research should focus on investigating the interaction of this compound with key cellular processes often dysregulated in cancer, such as:
Cell Cycle Progression: Assessing whether this compound induces cell cycle arrest at specific checkpoints (e.g., G1/S or G2/M) by targeting proteins like cyclin-dependent kinases (CDKs). longdom.org
Apoptosis (Programmed Cell Death): Determining if the cytotoxic effects are mediated through the induction of apoptosis by examining the activation of caspases and modulation of pro- and anti-apoptotic proteins. longdom.org
Key Signaling Pathways: Investigating the impact on major cancer-related signaling cascades, such as the PI3K/Akt/mTOR and MAPK/ERK pathways, which are central regulators of cell growth, proliferation, and survival. nih.govmdpi.commdpi.com
Techniques such as thermal proteome profiling, affinity chromatography, and transcriptomic/proteomic analyses of treated cancer cells will be invaluable in pinpointing the direct binding partners and downstream effects of this compound.
Exploration of New Microbial Producers and Ecological Niches for this compound Diversity
To date, mollicellins have been predominantly isolated from fungi belonging to the genus Chaetomium, often living as endophytes within plant tissues. nih.govmdpi.comresearchgate.net For example, several mollicellins were discovered in Chaetomium sp. Eef-10, an endophyte isolated from the fruits of Eucalyptus exserta. nih.govmdpi.comnih.gov This highlights the importance of exploring unique ecological niches for new bioactive compounds. researchgate.net
Future bioprospecting efforts should target a wider range of environments to uncover new fungal producers of this compound and its structural analogs. researchgate.net These explorations could include:
Diverse Host Plants: Investigating endophytic fungi from a broader array of plants, particularly those from biodiverse and underexplored ecosystems.
Extreme Environments: Screening fungi from marine habitats, deserts, or arctic regions, as organisms in these niches often produce unique secondary metabolites for survival. researchgate.netmdpi.com
Fungal-Fungal or Fungal-Bacterial Interactions: Studying co-cultures of different microorganisms, as the competition or communication between species can activate silent biosynthetic gene clusters. researchgate.net
Discovering new producers could not only provide alternative sources for this compound but also lead to the identification of novel derivatives with potentially improved therapeutic properties. nih.gov
Advanced Derivatization Strategies for Therapeutic Lead Optimization
While natural this compound possesses promising bioactivity, its properties as a drug candidate (e.g., potency, selectivity, solubility, metabolic stability) may not be optimal. Advanced derivatization and medicinal chemistry approaches are essential for lead optimization. nih.gov Structure-activity relationship (SAR) studies on related mollicellins have provided initial clues for targeted modification. For instance, the presence of a 3-methylbut-2-enyl side chain appears to be important for antibacterial and cytotoxic activity. mdpi.com Furthermore, substitutions on the aromatic rings, such as the introduction of aldehyde or methoxyl groups, can significantly enhance antibacterial potency. researchgate.net
Future derivatization strategies for this compound could include:
Modification of Side Chains: Synthesizing analogs with altered side chains to improve target binding affinity and pharmacokinetic properties. nih.gov
Aromatic Ring Substitution: Introducing different functional groups (e.g., halogens, amines) onto the depsidone core to modulate electronic properties and biological activity.
Total Synthesis: Developing a total chemical synthesis route for this compound would provide complete control over its structure, allowing for the creation of a wide range of designed analogs that are not accessible through simple modification of the natural product. frontiersin.org
These synthetic efforts, guided by computational modeling and biological screening, will be crucial in transforming this compound into a viable therapeutic lead.
Data Tables
Table 1: Known Biological Activities of this compound and Related Depsidones
| Compound/Analog | Cell Line/Organism | Activity Type | Reported Potency (IC₅₀ / MIC) | Reference(s) |
| This compound | Human oral epidermoid carcinoma (KB) | Cytotoxicity | Potent | researchgate.net |
| This compound | Human hepatocellular carcinoma (HepG2) | Cytotoxicity | Potent | researchgate.net |
| Mollicellin H | S. aureus ATCC29213 | Antibacterial | IC₅₀: 5.14 µg/mL | nih.govmdpi.com |
| Mollicellin H | Methicillin-resistant S. aureus (MRSA) | Antibacterial | IC₅₀: 6.21 µg/mL | nih.gov |
| Mollicellin G | Human hepatocellular carcinoma (HepG2) | Cytotoxicity | IC₅₀: 19.64 µg/mL | nih.govmdpi.comnih.gov |
| Mollicellin G | Human cervical cancer (HeLa) | Cytotoxicity | IC₅₀: 13.97 µg/mL | mdpi.com |
| Mollicellin O | S. aureus ATCC29213 / MRSA | Antibacterial | Active | nih.govnih.gov |
| Mollicellin O | DPPH radical | Antioxidant | IC₅₀: 71.92 µg/mL | nih.govnih.gov |
Q & A
Q. What spectroscopic and chromatographic methods are used to confirm the structural identity of mollicellin F?
this compound’s structure is validated through a combination of nuclear magnetic resonance (NMR) spectroscopy (1D and 2D experiments), high-resolution electrospray ionization time-of-flight mass spectrometry (HRESI-TOFMS), and infrared (IR) spectroscopy. For example, in studies of related depsidones like mollicellins O–R, NMR data (e.g., , , HMBC, and COSY) resolved the benzodioxepin core and substituents, while HRESI-TOFMS confirmed molecular formulas .
Q. Which standard bioassays are employed to evaluate this compound’s cytotoxic activity?
Cytotoxicity is typically assessed using cell viability assays (e.g., MTT or SRB) against cancer cell lines such as HepG2 (hepatocellular carcinoma), HeLa (cervical cancer), and KB (oral epidermoid carcinoma). IC values are calculated to quantify potency. For instance, this compound exhibited IC values of 13.97 μg/mL in HeLa cells and 19.64 μg/mL in HepG2 cells, with camptothecin as a positive control .
Q. How is the purity of this compound validated after extraction from fungal sources?
Purity is confirmed via high-performance liquid chromatography (HPLC) with UV detection and mass spectrometry. For fungal-derived compounds like mollicellins, preparative thin-layer chromatography (PTLC) or column chromatography is used for isolation, followed by HPLC to ensure ≥95% purity .
Advanced Research Questions
Q. How can researchers resolve contradictory cytotoxicity data for this compound across different cell lines?
Discrepancies in activity (e.g., mollicellin H’s IC of 6.83 μg/mL in HepG2 vs. no activity in HeLa cells) may arise from cell-specific mechanisms (e.g., differential expression of target proteins) or assay conditions (e.g., incubation time, serum concentration). To address this, replicate experiments with standardized protocols (e.g., identical cell passage numbers, culture media) and include mechanistic studies (e.g., apoptosis assays, proteomic profiling) .
Q. What strategies optimize the yield of this compound during fungal fermentation?
Yield optimization involves screening fungal strains (e.g., Chaetomium brasiliense), varying fermentation parameters (e.g., temperature, pH, carbon/nitrogen sources), and employing elicitors (e.g., biotic/abiotic stress agents). For example, altering rice-based media composition increased depsidone production in Chaetomium spp. .
Q. How can structure-activity relationship (SAR) studies guide the design of this compound analogs with enhanced bioactivity?
SAR analysis compares substituent effects across depsidones. For instance:
- Mollicellin G : Additional hydroxyl groups correlate with cytotoxicity (IC = 19.64 μg/mL in HepG2).
- Mollicellin H : Methylation patterns enhance antibacterial activity against MRSA.
- Mollicellin I : Lack of substituents reduces potency (GI >10 μg/mL in breast/lung cancer cells). Rational modifications (e.g., introducing halogen atoms or glycosylation) can be tested via semi-synthesis or genetic engineering of biosynthetic pathways .
Methodological and Reporting Questions
Q. What statistical methods validate the reproducibility of this compound’s bioactivity data?
Use ANOVA with post-hoc tests (e.g., Tukey’s HSD) to compare IC values across replicates. Report effect sizes (e.g., Cohen’s d) alongside p-values to avoid overreliance on statistical significance. For example, this compound’s IC variability in HeLa cells (n=6 replicates) should include confidence intervals .
Q. How should researchers document experimental protocols for this compound synthesis and bioassays?
Follow journal guidelines (e.g., Beilstein Journal of Organic Chemistry) to detail:
- Synthesis : Fermentation duration, extraction solvents, chromatographic conditions.
- Bioassays : Cell line origins, passage numbers, incubation times. Provide raw data (e.g., NMR spectra, cell viability curves) in supplementary materials .
Q. What criteria determine whether contradictory data warrant further investigation vs. dismissal?
Apply the STARD framework (Standards for Reporting Diagnostic Accuracy):
- Assess intra-assay variability (e.g., CV <15% for technical replicates).
- Validate findings with orthogonal methods (e.g., flow cytometry corroborating MTT results).
- Exclude outliers via Grubbs’ test or robust statistical trimming .
Tables
Table 1. Cytotoxic Activity of Selected Mollicellins
| Compound | HepG2 IC (μg/mL) | HeLa IC (μg/mL) |
|---|---|---|
| This compound | 19.64 | 13.97 |
| Mollicellin H | 6.83 | Not active |
| Mollicellin I | Not active | 21.35 |
| Camptothecin | 3.6 | 6.3 |
Table 2. Key Spectroscopic Data for Mollicellins
| Technique | Key Data for this compound |
|---|---|
| HRESI-TOFMS | m/z 383.1032 [M+H] (calc. 383.1053) |
| NMR | δ 6.85 (s, H-7), δ 2.10 (s, CH-10) |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
